molecular formula C41H66O9 B1246186 Spirangien A

Spirangien A

Cat. No. B1246186
M. Wt: 703 g/mol
InChI Key: AFMLAWKHRYYCHM-OBHRLJRBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirangien A is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

Total Synthesis of Spirangien A

  • The first total synthesis of this compound, a polyketide with cytotoxic and antifungal properties, was achieved. This synthesis involved a Stork-Wittig olefination and double Stille cross-coupling sequence, highlighting the compound's potential for diverse biological applications (Paterson, Findlay, & Noti, 2008).

Synthesis Efforts Towards the Spiroketal Core

  • Synthetic studies focused on the spiroketal core of this compound, using diastereoselective aldol additions. These studies are crucial for understanding the structural complexity of this compound and its potential biological functions (Guérinot et al., 2010).

Formal Total Synthesis and Biological Insights

  • A formal total synthesis of this compound was described, focusing on its cytotoxic properties. This research aids in understanding the compound's potential in medical and biological fields, such as in cancer research (Gregg et al., 2013).

Isolation and Structure Elucidation from Sorangium cellulosum

  • This compound was isolated from the myxobacterium Sorangium cellulosum, and its structure was elucidated. Understanding its molecular framework provides insights into its cytotoxic and antifungal capabilities (Niggemann et al., 2005).

Inhibition of IL-8 Expression

  • This compound and its derivative M522 were identified as potent inhibitors of IL-8 gene expression. This discovery has implications in inflammation, tumor growth, and angiogenesis, indicating its potential in therapeutic applications (Reboll et al., 2012).

Biosynthetic Gene Cluster Analysis

  • The biosynthetic gene cluster for spirangien was analyzed, revealing the mechanisms of its synthesis in bacteria. This knowledge is essential for potential bioengineering and production of spirangien analogs for various applications (Frank et al., 2007).

Post-PKS Processing in Polyketides

  • The post-PKS (Polyketide Synthase) processing in the formation of spiroketals like this compound was studied. This research offers insights into the evolution of polyketides and their therapeutic potential (Young & Taylor, 2008).

properties

Molecular Formula

C41H66O9

Molecular Weight

703 g/mol

IUPAC Name

(3S,4Z,6E,8Z,10E,12Z,14S,15S,16S)-15-hydroxy-16-[(2R,3R,4R,6R,8S,9S,11S)-11-hydroxy-2-[(E,2R,3S,4S)-3-hydroxy-4,6-dimethyloct-6-en-2-yl]-4-methoxy-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3-methoxy-14-methylheptadeca-4,6,8,10,12-pentaenoic acid

InChI

InChI=1S/C41H66O9/c1-11-26(2)22-28(4)38(46)32(8)40-30(6)34(48-10)25-41(50-40)35(42)23-29(5)39(49-41)31(7)37(45)27(3)20-18-16-14-12-13-15-17-19-21-33(47-9)24-36(43)44/h11-21,27-35,37-40,42,45-46H,22-25H2,1-10H3,(H,43,44)/b13-12-,16-14+,17-15+,20-18-,21-19-,26-11+/t27-,28-,29-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41+/m0/s1

InChI Key

AFMLAWKHRYYCHM-OBHRLJRBSA-N

Isomeric SMILES

C/C=C(\C)/C[C@H](C)[C@@H]([C@@H](C)[C@@H]1[C@@H]([C@@H](C[C@@]2(O1)[C@H](C[C@@H]([C@H](O2)[C@@H](C)[C@H]([C@@H](C)/C=C\C=C\C=C/C=C/C=C\[C@H](CC(=O)O)OC)O)C)O)OC)C)O

Canonical SMILES

CC=C(C)CC(C)C(C(C)C1C(C(CC2(O1)C(CC(C(O2)C(C)C(C(C)C=CC=CC=CC=CC=CC(CC(=O)O)OC)O)C)O)OC)C)O

synonyms

spirangien A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirangien A
Reactant of Route 2
Spirangien A
Reactant of Route 3
Spirangien A
Reactant of Route 4
Spirangien A
Reactant of Route 5
Spirangien A
Reactant of Route 6
Spirangien A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.